molecular formula C35H47N3O6 B1178178 Toxoplasma P22 antigen CAS No. 133134-61-9

Toxoplasma P22 antigen

Cat. No.: B1178178
CAS No.: 133134-61-9
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Description

Overview of Toxoplasma gondii Life Cycle and Immunogenic Components

The life cycle of Toxoplasma gondii is complex, involving both sexual and asexual reproduction. prospecbio.com The definitive hosts are members of the Felidae family, where sexual reproduction occurs, leading to the shedding of oocysts in feces. nih.govnih.gov These oocysts, along with tissue cysts in undercooked meat, are the primary sources of transmission to intermediate hosts, including humans. nih.govresearchgate.net

The parasite exists in three main infectious stages:

Tachyzoites: The rapidly dividing form responsible for the acute phase of infection. creative-diagnostics.comprospecbio.com They are motile and actively invade host cells, where they multiply within a parasitophorous vacuole. creative-diagnostics.comprospecbio.com

Bradyzoites: A slowly replicating form found within tissue cysts, primarily in the brain, muscles, and retina. creative-diagnostics.comnih.gov This stage is responsible for the chronic phase of infection and can persist for the lifetime of the host. nih.gov

Sporozoites: Found within sporulated oocysts, they are highly resistant to environmental conditions. creative-diagnostics.comnih.gov

The host immune response is triggered by various immunogenic components of the parasite, including surface antigens (SAGs), micronemal proteins (MICs), and dense granule proteins (GRAs). nih.gov These molecules are crucial for the parasite's survival, facilitating processes like host cell attachment, invasion, and modulation of the host's immune response. researchgate.netnih.gov

Role of Surface Antigens (SAGs) in Host-Parasite Interactions and Immune Evasion

The surface of Toxoplasma gondii is coated with a family of glycosylphosphatidylinositol (GPI)-anchored proteins known as surface antigens (SAGs) and SAG-related sequence (SRS) proteins. researchgate.net These proteins are critical mediators of the host-parasite relationship.

Key Functions of SAGs:

FunctionDescription
Host Cell Attachment and Invasion SAGs, such as SAG1 and SAG3, play a direct role in the initial attachment of the parasite to host cells, a crucial first step for invasion. asm.orgasm.org
Immune Modulation SAGs can modulate the host immune response, helping the parasite to evade destruction. nih.govresearchgate.net This can involve suppressing the production of pro-inflammatory cytokines and promoting an anti-inflammatory environment. nih.gov
Virulence The variety and expression levels of SAGs can influence the virulence of different Toxoplasma strains. researchgate.netasm.org

The parasite employs several strategies for immune evasion. By residing within a parasitophorous vacuole inside the host cell, it is shielded from some immune surveillance mechanisms. researchgate.net Furthermore, proteins secreted by the parasite can manipulate host cell signaling pathways, such as inhibiting pro-inflammatory responses and preventing apoptosis of the infected cell. researchgate.netnih.gov The diversity of the SAG family itself may be a strategy to present a changing antigenic profile to the host immune system. asm.org

Specific Academic Relevance of Toxoplasma P22 Antigen (SAG2/SAG2A) in Research

The this compound, also known as surface antigen 2 (SAG2 or SAG2A), is a 22 kDa protein that is a prominent component of the tachyzoite surface. nih.govilo.org It belongs to the SAG2-like sequence family and has been the subject of extensive research due to its significant immunological properties and potential applications. nih.govmdpi.com

Key Research Findings on P22 (SAG2A):

Immunodominance: SAG2A is an immunodominant antigen, meaning it elicits a strong immune response during infection. mdpi.com It contains a B-cell immunodominant epitope, making it a key target for the host's antibody response. nih.govilo.org

Diagnostic Marker: Due to its high immunogenicity, recombinant SAG2A has been extensively investigated as a diagnostic marker for acute toxoplasmosis. nih.govmsptm.org Studies have shown that detecting IgG and IgG1 antibodies against SAG2A can help differentiate between the acute and chronic phases of the infection. nih.govnih.gov For instance, ELISA tests using recombinant SAG2A have demonstrated high sensitivity and specificity for detecting acute infection. nih.gov

Immune Modulation: Research indicates that SAG2A interacts with both the innate and adaptive immune systems. ilo.org The C-terminal end of the protein has been shown to down-modulate pro-inflammatory responses in macrophages and dendritic cells, suggesting a role in immune evasion. nih.govilo.org In contrast, other studies have shown that recombinant SAG2A can induce a pro-inflammatory cytokine profile in certain mouse models, which is associated with reduced parasite load. mdpi.comnih.gov This suggests a complex, context-dependent role in modulating the immune response.

Structural Characteristics: Structural modeling of SAG2A predicts an unfolded C-terminal end that varies between different T. gondii strains. nih.govilo.org This region shelters the immunodominant B-cell epitope. nih.gov

Vaccine Candidate: The immunogenic nature of SAG2A has also made it a candidate for the development of subunit vaccines against toxoplasmosis. mdpi.com

The P22 antigen (SAG2A) stands out as a molecule of significant interest in the study of Toxoplasma gondii. Its dual role as a potent immunogen and a modulator of the host's immune response highlights the intricate strategies employed by the parasite for survival and propagation. Further research into the precise mechanisms of SAG2A interaction with host cells will be crucial for the development of improved diagnostic tools and novel therapeutic or prophylactic interventions for toxoplasmosis. nih.govresearchgate.net

Properties

CAS No.

133134-61-9

Molecular Formula

C35H47N3O6

Synonyms

Toxoplasma P22 antigen

Origin of Product

United States

Molecular Characterization and Structural Analysis of Toxoplasma P22 Antigen

Gene Cloning and cDNA Sequencing of P22 Antigen

The initial steps in characterizing the P22 antigen involved the isolation and sequencing of its corresponding gene, providing a foundational understanding of its protein structure.

Identification and Isolation of the P22 Gene (SAG2)

The gene encoding the P22 antigen is formally designated as SAG2. ajol.infoscience-line.com This gene has been successfully identified and isolated from Toxoplasma gondii tachyzoites (RH-strain) through molecular cloning techniques. ajol.info The process typically involves extracting the parasite's DNA, followed by amplification of the SAG2 gene using the polymerase chain reaction (PCR). ajol.info The SAG2 gene is a key locus for genotyping T. gondii strains, with different alleles corresponding to the major strain types (I, II, and III). science-line.comasm.org For instance, restriction fragment length polymorphism (RFLP) analysis of the 5' end of the SAG2 locus after digestion with the Sau3AI enzyme allows for the differentiation between type I and III lineages. science-line.com

Determination of cDNA Sequence and Predicted Amino Acid Sequence

Following the isolation of the SAG2 gene, its complementary DNA (cDNA) sequence was determined. researchgate.net This process involves reverse transcribing the messenger RNA (mRNA) of the gene into cDNA, which is then sequenced. The determined nucleotide sequence provides the blueprint for the amino acid sequence of the P22 protein. researchgate.netresearchgate.net Bioinformatic analyses of the cDNA sequence have predicted a protein composed of 186 amino acids. who.int The complete cDNA sequence of the P22 antigen has been instrumental in further recombinant protein expression and functional studies. ajol.inforesearchgate.net

Protein Expression and Structural Features

The predicted amino acid sequence allows for the detailed characterization of the P22 protein's structural and functional features.

Predicted Molecular Weight and Post-Translational Modifications

Based on its amino acid sequence, the P22 antigen has a predicted molecular weight of approximately 18.98 kDa. who.int However, when analyzed by techniques like SDS-PAGE, the protein often appears larger, around 22 kDa, suggesting the presence of post-translational modifications. ajol.inforesearchgate.net While extensive details on all post-translational modifications are still under investigation, it is known that many surface antigens in Toxoplasma gondii undergo modifications such as glycosylation and phosphorylation. researchgate.netnih.govcore.ac.uk These modifications can influence the protein's folding, stability, and immunogenicity. who.int

FeaturePredicted ValueReference
Number of Amino Acids 186 who.int
Predicted Molecular Weight 18.98 kDa who.int
Apparent Molecular Weight (SDS-PAGE) ~22 kDa ajol.inforesearchgate.net

N-terminal Signal Sequence and C-terminal Hydrophobic Region Characterization

Analysis of the P22 amino acid sequence reveals key structural domains essential for its localization and function. The protein possesses a putative N-terminal signal sequence. researchgate.net This sequence is a common feature of proteins destined for secretion or insertion into the cell membrane, guiding the nascent polypeptide chain into the endoplasmic reticulum. signalpeptide.deresearchgate.net

At the other end of the protein, a C-terminal hydrophobic region is present. researchgate.netnih.gov This hydrophobic tail is characteristic of proteins that are anchored to the cell membrane. researchgate.netnih.gov The presence of both an N-terminal signal sequence and a C-terminal hydrophobic domain strongly indicates that P22 is a surface-expressed protein. researchgate.net

Bioinformatic and In Silico Analysis of P22 Antigen

The Toxoplasma P22 antigen, also known as surface antigen 2 (SAG2), is a key protein in the context of Toxoplasma gondii infection. cambridge.orgwho.int As a surface antigen, it plays a role in the parasite's attachment to host cells and is a significant target for the host's immune response. who.int Bioinformatic and in silico analyses have been instrumental in dissecting its molecular characteristics, predicting its structure, and identifying immunologically relevant regions without the immediate need for complex and labor-intensive laboratory experiments. sbmu.ac.ir

Prediction of Tertiary Structure and Conformational Epitopes

The three-dimensional (3D) structure of a protein is crucial for its function and its interaction with other molecules, including antibodies. Since experimentally determining the crystal structure of every protein is not always feasible, computational methods are employed for prediction. For the P22 antigen, which lacks a direct experimentally solved structure, ab initio modeling and threading approaches have been utilized. who.int

Ab initio methods, which predict the structure from the amino acid sequence alone, have been applied using servers like Robetta and I-TASSER. who.int These predictions are then validated for their stereochemical quality. For instance, a model of P22 was evaluated using a Ramachandran plot, which showed that 86.0% of its amino acid residues were in the most favored regions, 13.3% in allowed regions, and only 0.7% in disallowed regions, indicating a reliable and high-quality predicted structure. who.int

Once a reliable 3D model is obtained, it can be used to predict conformational B-cell epitopes. who.int These epitopes are formed by amino acids that are distant in the primary sequence but are brought into proximity in the folded protein. who.int Such epitopes are often critical for the induction of neutralizing antibodies. who.int Various servers and tools, such as DiscoTope, are used to predict these structural epitopes based on the 3D model. researchgate.netresearchgate.net For the P22 antigen, several conformational epitopes have been predicted, with one study highlighting a region with the highest immunogenic potential for inducing antibodies located between amino acid residues 129 and 143. who.intsbmu.ac.ir

Table 1: Predicted Conformational B-cell Epitopes of P22 Antigen

Prediction Tool Predicted Conformational Epitope Locations (Amino Acid Positions) Reference
DiscoTope 34-40, 52, 63, 65, 66, 69, 77, 80, 83-86, 95, 96, 98, 162, 163, 165, 166, 169, 182-186 researchgate.net
Various Servers The region 129-143 (GAPAGRNNDGSSAPT) showed the highest immunogenic potential. who.intsbmu.ac.ir

This table provides data from in silico predictions and may not represent all possible epitopes.

Identification of Linear B-cell Epitopes

Linear B-cell epitopes are continuous stretches of amino acids in the protein's primary sequence that are recognized by the immune system. who.int Unlike conformational epitopes, their recognition does not depend on the protein's 3D structure. cambridge.org These epitopes can be predicted from the amino acid sequence using various bioinformatics tools that analyze properties like hydrophilicity, surface accessibility, and flexibility.

Several studies have used servers like BepiPred and AAPPred to identify potential linear B-cell epitopes within the P22 antigen. researchgate.netresearchgate.netmdpi.commsptm.org These predictions are valuable for designing synthetic peptides for diagnostic tests and vaccine development. One analysis identified multiple linear epitopes, including sequences at amino acid positions 30-45, 93-99, and 115-145. researchgate.net Another study highlighted the region from amino acids 116–164 as being particularly rich in epitopes. umw.edu.pl

Table 2: Predicted Linear B-cell Epitopes of P22 Antigen

Prediction Tool Predicted Linear Epitope Locations (Amino Acid Sequences/Positions) Reference
AAPPred 30-45, 93-99, 115-145 researchgate.netresearchgate.net
Various Servers 129-GAPAGRNNDGSSAPT-143 who.intsbmu.ac.ir

This table presents a selection of predicted linear epitopes from bioinformatic analyses.

Prediction of T-cell Agretopes

T-cells recognize short peptide fragments (epitopes) of antigens that are presented by Major Histocompatibility Complex (MHC) molecules on the surface of infected cells. plos.org The part of the peptide that binds to the MHC molecule is called the agretope. Predicting these T-cell agretopes is essential for developing vaccines that can stimulate a cellular immune response, which is critical for controlling intracellular pathogens like T. gondii. plos.org

Bioinformatic tools such as IEDB (Immune Epitope Database), MHCpred, and SYFPEITHI are used to predict peptides from the P22 antigen that are likely to bind to MHC class I and class II molecules. who.int These predictions consider the binding affinity of peptides to specific human leukocyte antigen (HLA) alleles, which are highly polymorphic in the human population. who.int For broad vaccine applicability, predictions often focus on common HLA alleles like HLA-A0201 (for MHC class I) and HLA-DRB10101 (for MHC class II). who.int Studies have successfully predicted several T-cell agretopes within the P22 sequence that are expected to bind to these common HLA types. who.int

Table 3: Predicted T-cell Agretopes for P22 Antigen

Server/Tool Predicted MHC Class Target HLA Allele Predicted Agretopes (Selected) Reference
IEDB, MHCpred, SYFPEITHI Class I HLA-A0201 Data not specified in detail who.int
IEDB, MHCpred, ProPred Class II HLA-DRB10101 Data not specified in detail who.int

This table indicates the tools used for T-cell agretope prediction for the P22 antigen.

Functional Domain Prediction (e.g., PSIPRED, SMART software)

To understand the function of the P22 antigen, bioinformatic tools are used to predict its secondary structure and identify conserved functional domains. nih.gov Software like PSIPRED (PSI-blast based secondary structure PREDiction) and SMART (Simple Modular Architecture Research Tool) are commonly employed for this purpose. nih.govresearchgate.net

PSIPRED analysis predicts the arrangement of alpha-helices, beta-sheets, and random coils that make up the protein's secondary structure. uib.noscience.gov SMART analysis searches for known functional domains within the protein sequence. researchgate.net For the P22 antigen and its closely related family members (e.g., SAG2C, -2D, -2X, -2Y), these analyses have revealed a high degree of structural similarity and shared conserved domains. nih.gov This suggests that these related proteins may have common functions, potentially related to host cell interaction and immune evasion. nih.gov The TMHMM server has been used to predict transmembrane topology, confirming that P22 is embedded on the cell surface and accessible to the immune system. umw.edu.pl

Sequence Alignment and Homology Analysis with Related Antigens

The P22 antigen, or SAG2, is part of a larger family of surface antigens known as the SAG1-related sequence (SRS) family. asm.org This family includes other important surface antigens like SAG1 (p30) and SAG3 (p43). who.intasm.org

Recombinant Expression and Purification Methodologies for Toxoplasma P22 Antigen

Expression Systems and Vectors

The choice of an expression system is critical as it influences the yield, solubility, and post-translational modification of the recombinant protein. For the P22 antigen, both prokaryotic and eukaryotic systems have been utilized, each with distinct advantages.

Bacterial Expression Systems (e.g., Escherichia coli, pGEX-2T)

The most prominently documented method for producing recombinant P22 antigen is through the bacterial expression host Escherichia coli. nih.govnih.govnih.gov This system is widely adopted due to its rapid growth, low cost, and the availability of a vast array of expression vectors.

Specifically, a 438-bp fragment of the P22 gene, corresponding to the amino acids of the processed, native antigen, has been cloned into the pGEX-2T expression vector. nih.govasm.org This vector is engineered to express the target protein as a fusion with Glutathione-S-transferase (GST) at the N-terminus. nih.govresearchgate.net Expression is controlled by the tac promoter, which is induced by the addition of isopropyl-β-D-thiogalactopyranoside (IPTG). asm.org Following induction, the GST-P22 fusion protein is produced intracellularly in E. coli. nih.gov A significant advantage of this specific approach is that the fusion protein has been successfully produced in a soluble form, which simplifies subsequent purification steps. nih.govresearchgate.net

ComponentDescription
Host Escherichia coli
Vector pGEX-2T
Promoter tac promoter
Inducer Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Fusion Tag Glutathione-S-transferase (GST)
Expressed Product Soluble GST-P22 fusion protein

Yeast Expression Systems (e.g., Pichia pastoris)

While specific literature detailing the expression of the P22 antigen in the methylotrophic yeast Pichia pastoris is not prominent, this system is a powerful and widely used alternative for producing eukaryotic proteins. nih.govmdpi.com P. pastoris offers several advantages over bacterial systems, including the capacity for post-translational modifications such as glycosylation and disulfide bond formation, which can be critical for the correct folding and antigenicity of complex proteins. nih.gov Other Toxoplasma gondii antigens, such as Rhoptry protein 2 (ROP2), have been successfully expressed in P. pastoris, yielding recombinant proteins that are highly similar to their native counterparts. nih.gov This yeast system is non-pathogenic and can be grown in simple, inexpensive media, making it a viable and scalable option for generating antigens like P22 for diagnostic or vaccine research. nih.gov

Alternative Eukaryotic Expression Systems

Beyond yeast, other eukaryotic systems provide valuable platforms for recombinant protein expression. The baculovirus expression system, which utilizes insect cells, has been successfully employed to produce the P22 (SAG2) antigen. nih.gov In this method, the SAG2 gene is inserted into a baculovirus vector, which is then used to infect insect cells (e.g., Spodoptera frugiperda, Sf9). nih.govresearchgate.net The insect cells' machinery produces the recombinant protein, which may possess conformational epitopes more similar to the native protein than those produced in bacteria. nih.gov This can be a crucial factor for diagnostic assays that rely on antibody recognition of three-dimensional structures. The resulting recombinant SAG2 expressed in insect cells (S-rSAG2) was shown to be antigenic and recognized by sera from infected animals. nih.gov

Purification Strategies

The production of a recombinant antigen as a fusion protein necessitates a robust purification strategy to isolate it from host cell components and, subsequently, to separate the antigen from its fusion partner.

Glutathione-S-transferase (GST) Fusion Protein Expression and Purification

The use of the pGEX-2T vector provides a direct and efficient method for purification via affinity chromatography. The GST tag has a high affinity for its substrate, glutathione (B108866), which can be immobilized on a solid support like agarose (B213101) beads. nih.gov

The purification process follows a standard bind-wash-elute procedure:

Lysis: E. coli cells expressing the GST-P22 fusion protein are harvested and lysed by sonication.

Binding: The resulting cell lysate is incubated with glutathione-agarose beads. The GST-P22 fusion protein specifically binds to the immobilized glutathione.

Washing: The beads are washed with buffer (e.g., PBS) to remove unbound host cell proteins and other contaminants.

Elution: The purified fusion protein is typically eluted from the beads by adding a solution containing an excess of free reduced glutathione, which competes for binding to the GST tag. However, for cleavage purposes, the protein can be left bound to the beads. asm.org

Thrombin Cleavage for Recombinant P22 Separation

A key feature of the pGEX-2T vector is the inclusion of a specific protease recognition site—in this case, for thrombin—located between the GST tag and the P22 protein sequence. nih.govasm.org This allows for the enzymatic removal of the GST tag, yielding a purified recombinant P22 (rP22) that is near-native in its sequence.

A highly effective method involves cleaving the fusion protein while it is still immobilized on the glutathione-agarose beads ("on-column" cleavage). nih.govasm.org This strategy simplifies the subsequent removal of the GST tag and the thrombin enzyme.

StepActionReagent/ConditionPurpose
1 Bind GST-P22 fusion protein to glutathione-agarose beads.Cell LysateImmobilize fusion protein.
2 Wash beads to remove contaminants.PBSRemove non-specifically bound proteins.
3 Wash beads with cleavage buffer.Thrombin Cleavage BufferPrepare for enzymatic reaction.
4 Add protease to the bead slurry.ThrombinInitiate cleavage of the GST tag from P22.
5 Incubate with agitation.Room temperature for ~90 minutesAllow the enzymatic reaction to proceed.
6 Centrifuge the slurry.500 x gPellet the beads with the bound GST tag.
7 Collect the supernatant.SupernatantRecover the purified, cleaved recombinant P22.

This procedure has been shown to yield rP22 with no detectable contamination from the original fusion protein or the GST partner when analyzed by polyacrylamide gel electrophoresis. asm.org The resulting purified rP22 retains its immunoreactivity. nih.gov

Solubilization Protocols for Recombinant P22

The expression of recombinant proteins in bacterial systems, such as Escherichia coli, frequently results in their aggregation into insoluble inclusion bodies. This necessitates a solubilization step to render the protein accessible for purification and subsequent applications. For the recombinant Toxoplasma P22 antigen (also referred to as SAG2), specific protocols have been developed to effectively solubilize these inclusion bodies.

One established method involves a combination of detergent washes followed by denaturation using a high concentration of urea. nih.gov Recombinant P22, produced as insoluble inclusion bodies in E. coli, can be isolated from cell lysates and subjected to a series of washes with detergents. nih.gov This initial step helps to remove contaminating proteins and cellular debris. Following the washes, the inclusion bodies are solubilized in a solution containing 8 M urea. nih.gov This strong denaturing agent disrupts the non-covalent bonds holding the protein aggregates together, leading to the unfolding and solubilization of the recombinant P22 antigen. nih.gov After complete solubilization, the urea-containing solution can be filtered to remove any remaining particulate matter. nih.gov

Table 1: Solubilization Protocol for Recombinant P22 Inclusion Bodies

StepReagent/ConditionPurposeReference
1. IsolationCell LysisRelease of inclusion bodies from bacterial cells. nih.gov
2. WashingDetergent solutionsRemoval of contaminating proteins and cellular debris. nih.gov
3. Solubilization8 M UreaDenaturation and solubilization of P22 protein aggregates. nih.gov
4. ClarificationFiltration (0.2-μm filter)Removal of insoluble particles post-solubilization. nih.gov

Single-step Purification Methodologies

Following successful expression and solubilization, the purification of the recombinant P22 antigen is a critical step. Single-step purification methodologies are highly desirable as they streamline the process, potentially increasing yield and reducing processing time. Affinity chromatography, particularly utilizing fusion tags, has proven to be an effective single-step strategy for purifying recombinant P22.

One such method involves expressing the P22 antigen as a fusion protein with Glutathione S-transferase (GST). asm.orgresearchgate.net This GST-P22 fusion protein can be efficiently purified from the soluble fraction of bacterial lysates in a single step using glutathione agarose beads. asm.org The GST portion of the fusion protein has a high affinity for glutathione immobilized on the agarose matrix, allowing the fusion protein to bind specifically to the resin while other cellular proteins are washed away.

A notable modification of this method allows for the purification of recombinant P22 to homogeneity. asm.org The GST-P22 fusion protein is first bound to the glutathione agarose resin. Instead of eluting the entire fusion protein, the enzyme thrombin is introduced directly to the bead-bound protein. asm.orgresearchgate.net Thrombin cleaves a specific recognition site engineered between the GST tag and the P22 antigen, releasing the recombinant P22 into the supernatant while the GST tag remains bound to the agarose beads. asm.org This procedure yields purified recombinant P22 with no detectable contamination from the fusion partner. asm.org

Table 2: Single-Step Affinity Purification of Recombinant P22

Fusion TagAffinity MatrixElution/Cleavage AgentOutcomeReference
Glutathione S-transferase (GST)Glutathione AgaroseThrombin (on-column cleavage)Purified recombinant P22 (rP22) with GST tag removed. asm.orgresearchgate.net

Another common approach involves the use of expression vectors like pET32a, which can add a polyhistidine-tag (His-tag) to the recombinant protein. academicjournals.org This allows for purification via immobilized metal affinity chromatography (IMAC), which can also be performed as a single-step process. academicjournals.org

Immunological Properties and Host Immune Response to Toxoplasma P22 Antigen

Immunogenicity and Antibody Recognition

The P22 antigen is a potent immunogen, eliciting a strong antibody response during Toxoplasma infection. This response involves the production of different classes of immunoglobulins, which are crucial for both controlling the parasite and for serological diagnosis.

During an infection with Toxoplasma gondii, the host's immune system produces antibodies to various parasite antigens, including P22. The initial response, typically occurring one to two weeks after infection, is characterized by the appearance of Immunoglobulin M (IgM) antibodies biron.com. These IgM antibodies are key markers for a recent or acute infection biron.comnih.gov. Following the IgM response, Immunoglobulin G (IgG) antibodies are produced. IgG antibodies generally appear about two weeks after the onset of infection, peak around three months, and can persist for the lifetime of the individual, indicating a past or chronic infection biron.comnih.gov.

Studies have demonstrated that sera from infected individuals recognize the P22 antigen nih.gov. Research comparing antibody responses in different stages of the disease found that IgG antibodies in sera from patients with acute infections reacted more strongly to a P22 fusion protein than IgG from patients with chronic infections nih.govasm.org. The detection of these specific antibodies, such as IgG and IgM, against Toxoplasma antigens forms the basis of most serological tests used for diagnosis nih.govcdc.gov.

The development of recombinant DNA technology has allowed for the production of large quantities of purified P22 antigen asm.org. This recombinant P22 (rP22) has proven to be a valuable tool in serodiagnostic assays, offering the potential for standardization that is often difficult to achieve with native parasite antigen preparations nih.govasm.orgasm.org.

Studies have evaluated the utility of recombinant P22 for detecting specific antibodies in human sera. In one study, a recombinant P22 fusion protein was recognized by sera from infected individuals in both immunoblots and enzyme-linked immunosorbent assays (ELISA) nih.govasm.org. Crucially, the recombinant antigen did not react with sera from a panel of 26 seronegative control individuals, demonstrating its specificity nih.govasm.org. Even after being separated from its fusion partner, the recombinant P22 protein retained its immunoreactivity nih.govasm.org. The P22 antigen, also referred to as SAG2, has been evaluated alongside other recombinant antigens for its diagnostic utility in IgG and IgM ELISAs nih.gov. The use of a cocktail of recombinant antigens often improves the sensitivity and specificity of these diagnostic tests nih.gov.

Table 1: Serologic Reactivity of Recombinant P22 Fusion Protein

Serum Group Number of Patients Reactivity with rP22
Acutely Infected 31 Strong IgG recognition
Chronically Infected 31 Moderate IgG recognition

This table summarizes findings from a study on the reactivity of a recombinant P22 fusion protein with sera from different patient groups, as reported in the literature nih.gov.

Cellular Immune Responses

Beyond the antibody response, the P22 antigen is also involved in stimulating cellular immunity, which is critical for controlling the proliferation of T. gondii. This involves the activation of T-cells and the production of key cytokines.

The cellular immune response is essential for controlling T. gondii infection, with both CD4+ and CD8+ T-cells playing demonstrated roles in protective immunity mdpi.com. To understand this response, antigen-specific T-cell clones have been generated from the blood of seropositive individuals nih.govresearchgate.net. In one study, a CD4+, CD8- T-cell clone was found to react with a Toxoplasma protein of approximately 28,000 Daltons (28 kDa), a molecular weight similar to that of the P22 antigen nih.govresearchgate.net. This suggests that antigens in this size range are capable of inducing T-cell proliferation. The development of vaccines using subcomponent antigens that can trigger host T-cell responses is a major focus of research mdpi.com. Studies are evaluating novel constructs, such as loading Toxoplasma antigens into nanoparticles, to assess their ability to activate human T-cell subsets nih.gov.

Toxoplasma gondii has evolved sophisticated strategies to manipulate the host's immune system to ensure its survival and establish a lifelong infection nih.govfrontiersin.org. This immune modulation involves the parasite's surface proteins, which interact with the host's innate and adaptive immune responses nih.gov. Surface antigens, including the family to which P22 belongs (SAGs), play a role in regulating host immune responses . These proteins can interact with host immune receptors, modify immune signaling pathways, and suppress inflammatory responses that would otherwise be harmful to the parasite nih.gov. By downregulating inflammation, the parasite counteracts the host's innate immune response, allowing it to survive and replicate within host cells nih.gov. This complex interplay between host defense and parasite survival strategies ultimately determines the outcome of the infection nih.gov.

A critical component of the cellular immune response to T. gondii is the production of cytokines, with Interferon-gamma (IFN-γ) being a major mediator of resistance frontiersin.orgfrontiersin.org. The immune response to the parasite is initiated when host cells recognize Toxoplasma-derived molecules, leading to the production of inflammatory cytokines like IL-12 nih.gov. IL-12 is essential for stimulating NK cells and T-cells to produce IFN-γ nih.govnih.gov.

Studies using T-cell clones from seropositive individuals have shown that upon stimulation with parasite antigens, these T-cells produce IFN-γ nih.govresearchgate.net. This indicates that parasite antigens, likely including surface proteins like P22, are responsible for triggering this crucial cytokine response. IFN-γ activates potent anti-parasitic mechanisms in host cells, which are necessary to control or kill the parasite frontiersin.org. However, T. gondii can, in turn, attempt to evade this response by inhibiting IFN-γ-induced STAT1 transcriptional activity, thereby blocking the expression of defense genes frontiersin.orgepa.gov. The balance between the host's IFN-γ production and the parasite's immune evasion tactics is a key factor in the pathogenesis of toxoplasmosis.

Epitope Mapping and Analysis of Toxoplasma P22 Antigen

The surface antigen P22, also known as SAG2A, is a 22 kDa glycosylphosphatidylinositol (GPI)-anchored protein found predominantly on the surface of Toxoplasma gondii tachyzoites nih.govnih.gov. As a key molecule involved in the host-parasite interaction, the P22 antigen elicits a significant immune response and has been the subject of detailed epitope mapping to identify the specific regions recognized by the host's immune system. This analysis is crucial for the development of diagnostic tools and potential vaccine candidates nih.govnih.govwho.int.

Identification of Immunodominant B-cell Epitopes within P22

B-cell epitopes are specific regions on an antigen that are recognized by antibodies. The identification of these epitopes on the P22 antigen is fundamental for developing serological tests and understanding the humoral immune response to Toxoplasma infection.

Research has successfully identified both linear and conformational B-cell epitopes within the P22 antigen. One key study characterized a specific, immunodominant linear B-cell epitope with the amino acid sequence NDGSSA nih.govnih.gov. This epitope was identified using a monoclonal antibody and is located within the unfolded C-terminal end of the SAG2A protein nih.gov.

Further immunoinformatic analyses have been conducted to predict and identify other potential B-cell epitopes. An in silico analysis highlighted the region spanning amino acids 129-143, with the sequence GAPAGRNNDGSSAPT , as having the highest immunogenic potential for inducing an antibody response who.int. This 15-amino acid peptide contains the previously confirmed "NDGSSA" motif who.int.

Another computational study, using the BepiPred 2.0 tool from the Immune Epitope Database (IEDB), predicted a distinct linear B-cell epitope on the SAG2A protein mdpi.comresearchgate.net. The details of these identified immunodominant epitopes and regions are summarized in the table below.

Epitope/Region SequencePosition (Amino Acid No.)Length (Amino Acids)Identification Method
NDGSSAC-terminal region6Experimental (Monoclonal Antibody) nih.gov
GAPAGRNNDGSSAPT129-14315In silico Prediction who.int
YVPPGVAAPAGAPAG114-12815In silico Prediction (BepiPred 2.0) mdpi.com

Additionally, broader immunodominant regions have been identified. Bioinformatic predictions of areas with the highest density of epitopes led to the selection of the amino acid segment 27-173 of the P22 sequence for the development of a recombinant diagnostic antigen, rP22a, confirming the high antigenicity of this portion of the protein nih.govresearchgate.net.

Mapping of T-cell Agretopes (MHC-restricted epitopes)

T-cell agretopes are peptide fragments of an antigen that bind to Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells, which are then recognized by T-cell receptors. The mapping of these epitopes is vital for understanding the cell-mediated immune response to P22.

While experimental data on T-cell epitopes for P22 are limited, in silico studies have been performed to predict potential T-cell agretopes. One such study utilized various web servers to predict peptide sequences from P22 that could bind to MHC class I and class II molecules who.int. These predictions identify candidate peptides that may be involved in stimulating CD8+ and CD4+ T-cell responses, respectively. The table below presents the top predicted T-cell agretopes for the P22 antigen based on this computational analysis who.int.

Predicted Agretope SequenceLength (Amino Acids)Predicted MHC Restriction
YVPPGVAAP9MHC Class I
FAYVPPGVA9MHC Class I
GAPAGRNND9MHC Class I
VPPGVAAPA9MHC Class I
APAGRNNDG9MHC Class I
FAYVPPGVAAPAGAP15MHC Class II
GVAAPAGAPAGRNND15MHC Class II

These predicted sequences represent starting points for experimental validation to confirm their ability to elicit T-cell responses during natural infection.

Conserved Peptides and HLA-I Restricted Epitopes

Human Leukocyte Antigen (HLA) is the human version of the MHC. The identification of specific P22 peptides that are naturally processed and presented by HLA class I molecules provides direct evidence of epitopes recognized by cytotoxic T-lymphocytes (CTLs) in human infection.

A landmark study utilized liquid chromatography-mass spectrometry (LC-MS) to analyze the repertoire of peptides eluted from HLA-A*02:01 molecules on Toxoplasma gondii-infected human monocytes conicet.gov.arelifesciences.org. This immunopeptidomic approach identified 195 distinct peptides derived from nearly 100 different Toxoplasma proteins that were presented to the host immune system conicet.gov.arelifesciences.org.

Analysis of the source proteins for these naturally presented peptides revealed that one identified ligand originates from the P22 (SAG2A) antigen. The study found that many Toxoplasma-derived peptides, including the one from P22, were significantly longer than typical host-derived peptides and exhibited unconventional binding by extending out of the C-terminal end of the HLA binding groove conicet.gov.arresearchgate.netresearchgate.net. This finding demonstrates a previously unrecognized flexibility in the antigen presentation pathway for pathogen-derived ligands conicet.gov.ar.

The specific P22-derived peptide identified as being presented by HLA-A*02:01 is detailed below.

Peptide SequencePosition (Amino Acid No.)Length (Amino Acids)Source ProteinHLA RestrictionIdentification Method
AFAYVPPGVA108-11710P22 (SAG2A)HLA-A*02:01Elution/Mass Spectrometry conicet.gov.arelifesciences.org

This experimentally confirmed HLA-I restricted epitope represents a definitive target for the CD8+ T-cell response to the P22 antigen in individuals with the HLA-A*02:01 allele. The conservation of this peptide sequence across different Toxoplasma strains is an important factor for its potential inclusion in epitope-based vaccines.

Application of Toxoplasma P22 Antigen in Pre Clinical Diagnostic Assay Development

Evaluation in Enzyme-Linked Immunosorbent Assays (ELISA)

The ELISA technique has been extensively used to evaluate the diagnostic utility of the recombinant P22 antigen. This method allows for the sensitive and specific detection of antibodies directed against T. gondii in serum samples.

Recombinant P22 (rP22) has proven effective in detecting specific anti-Toxoplasma gondii antibodies in the sera of various animal species, which serve as crucial models for human toxoplasmosis. nih.gov The production of rP22 in prokaryotic expression systems, such as E. coli, allows for the generation of large quantities of purified protein, facilitating the development of standardized diagnostic tools. nih.govresearchgate.net

Studies have demonstrated the utility of rP22 in ELISAs for the serodiagnosis of toxoplasmosis in farm and domestic animals, including sheep, pigs, and cats. nih.govprospecbio.com For instance, research on ovine toxoplasmosis has identified an optimal mixture of recombinant antigens, including P22, for reliable diagnosis. nih.gov The ability to detect antibodies in animal sera is critical not only for veterinary purposes but also for understanding the epidemiology of the parasite, as consumption of undercooked meat from infected animals is a primary transmission route to humans. nih.gov In mouse models, ELISAs using recombinant antigens have successfully tracked the development of IgG and IgM antibody responses throughout the course of T. gondii invasion. mdpi.com

The performance of an ELISA based on the P22 antigen is determined by its sensitivity (the ability to correctly identify positive samples) and specificity (the ability to correctly identify negative samples). Research has shown that while single recombinant antigens can be effective, their performance can vary.

In one study evaluating multiple recombinant antigens, a P22-based IgG ELISA was tested against a panel of human sera, including samples from individuals with acute and chronic infections. nih.gov While this particular study found that other antigens like P29 and P30 detected a larger total number of positive samples, P22 was still recognized by sera from infected individuals. nih.govnih.gov Another study focusing on abbreviated regions of P22 (rP22a) to differentiate infection stages found it performed well in distinguishing acute from chronic cases, with an area under the curve (AUC) of 0.907. nih.govresearchgate.net

More recent advancements in multiplex serology have further validated P22's utility. In a bead-based multiplex assay, a truncated version of P22 (P22trunc) demonstrated high diagnostic accuracy, achieving a sensitivity of 94% and a specificity of 95% in a 1:100 sample dilution when compared against the gold-standard Sabin-Feldman dye test. nih.gov

Below is an interactive table summarizing the performance metrics of P22 antigen in different experimental ELISA formats.

Assay FormatAntigenSensitivitySpecificityReference
Multiplex SerologyP22trunc94%95% nih.gov
Indirect ELISArP22a-- nih.govresearchgate.net
Indirect ELISArP22-- nih.gov
(Note: Dashes indicate that specific overall sensitivity/specificity values for detecting any stage of infection were not the primary focus of the cited study, which instead centered on differentiating infection stages.)

Traditionally, serological tests for toxoplasmosis have used native antigens, commonly referred to as Toxoplasma Lysate Antigen (TLA), which is a crude preparation of the whole organism. nih.govthenativeantigencompany.com While effective, TLA has several drawbacks, including batch-to-batch variability, high production costs, and the risk of infection for laboratory personnel. nih.govnih.gov

Recombinant antigens like P22 offer significant advantages over TLA:

Standardization and Repeatability: Recombinant production ensures a consistent, highly purified product, leading to more repeatable and reliable assay results. nih.gov

Safety: The use of recombinant proteins produced in non-infectious systems like E. coli eliminates the risk of laboratory-acquired infections. nih.gov

Cost-Effectiveness: Large-scale production of recombinant antigens is often more straightforward and less expensive than cultivating and harvesting live parasites. asm.org

Studies have shown that combinations of recombinant antigens can replace TLA in serologic tests. asm.orgnih.gov For example, a combination of recombinant antigens P29, P30, and P35 in an IgG ELISA achieved a relative sensitivity of 98.4% and a specificity of 95.7%, demonstrating performance comparable to or exceeding that of TLA-based assays. nih.gov While P22 alone may not capture all positive cases, its inclusion in a mix of recombinant antigens contributes to a highly effective diagnostic tool that overcomes the limitations of native lysates. nih.gov

A significant challenge in toxoplasmosis diagnosis is distinguishing between a recently acquired (acute) infection and a long-standing (chronic) one, which is particularly crucial during pregnancy. nih.govmdpi.com The IgG avidity assay is a key tool for this purpose. nih.govremedypublications.com This test measures the binding strength of IgG antibodies to an antigen. Low-avidity IgG antibodies are characteristic of a primary infection within the last 3-5 months, while high-avidity antibodies indicate a past infection. nih.gov

The P22 antigen is a valuable component in these avidity assays. nih.govnih.gov Studies have shown that IgG antibodies in sera from acutely infected patients generally react more strongly with the rP22 fusion protein than those from chronically infected patients in standard ELISAs, indicating its early immunogenicity. nih.govresearchgate.net When used in an avidity ELISA, rP22 helps to differentiate infection stages. One study that developed an avidity ELISA using an abbreviated form of P22 (rP22a) found it could discriminate between acute and recent chronic infections with an AUC value of 0.921. nih.govresearchgate.net This demonstrates that P22 is a strong candidate marker for identifying recent infections. nih.govnih.gov

Western Blotting Applications

Western blotting, or immunoblotting, is a technique used to detect specific proteins in a sample. It is often used as a confirmatory test in serodiagnosis.

Western blot analyses have consistently confirmed the immunogenicity of the recombinant P22 antigen. When rP22 is separated by gel electrophoresis, transferred to a membrane, and probed with sera from Toxoplasma-infected individuals, a specific band appears at the expected molecular weight, confirming that the recombinant protein is recognized by antibodies produced during a natural infection. nih.govasm.orgnih.gov

In one of the initial characterization studies, a purified rP22 fusion protein was recognized by sera from infected individuals in immunoblots. nih.govasm.org Importantly, sera from seronegative control individuals did not react with the protein, demonstrating its specificity. asm.org The electrophoretic mobility of the cleaved recombinant P22 was also found to be similar to that of the native P22 antigen. nih.gov This recognition by infected sera in Western blots validates the antigenic integrity of the recombinant P22 and supports its use in various immunodiagnostic formats, including ELISA. nih.govasm.orgnih.gov

Characterization of P22 in Parasite Lysates

The P22 antigen, also known as SAG2A, is a surface antigen of Toxoplasma gondii. In parasite lysates, the native P22 protein's electrophoretic mobility has been characterized in polyacrylamide gels. nih.gov Recombinant P22 (rP22), when separated from its fusion partner, retains this mobility and its immunoreactivity. nih.gov Immunoblot analysis using anti-P22 monoclonal antibodies confirms the presence and reactivity of P22 in Toxoplasma gondii lysate antigens. asm.org

The P22 antigen is an immunodominant protein expressed in almost all strains of the parasite and is primarily found on the surface of tachyzoites, the rapidly multiplying stage of Toxoplasma gondii. nih.gov This characteristic makes it an early and consistent target for the host's immune system, underlining its potential as a reliable serological marker. nih.gov

Multiplex Serology Assays

The P22 antigen, specifically the SAG2A protein, has been successfully integrated into bead-based multiplex assays for the simultaneous detection of antibodies against multiple pathogens. nih.govcambridge.org These multiplex platforms allow for high-throughput screening of serum samples, making them valuable tools for large-scale seroepidemiological studies. nih.govresearchgate.net The incorporation of recombinant SAG2A coupled to beads enables the determination of Toxoplasma infection rates within broader public health surveillance efforts. nih.govcambridge.orgcdc.gov

To improve the performance of multiplex assays, particularly at higher sample dilutions, truncated versions of the P22 antigen have been developed. nih.govresearchgate.net The use of a truncated P22 (P22trunc) has been shown to significantly enhance signal-to-noise ratios in bead-based assays. researchgate.net This improvement is crucial for maintaining the accuracy of the assay when sample volumes are limited or when high dilutions are necessary for multi-pathogen screening. nih.govresearchgate.net The enhanced accessibility of key epitopes on the truncated protein likely contributes to this improved performance. nih.gov

The diagnostic accuracy of P22trunc, in combination with another truncated antigen (SAG1Δ1), has demonstrated high sensitivity and specificity at a sample dilution of 1:100. nih.gov

Table 1: Diagnostic Accuracy of Truncated Antigens at 1:100 Dilution

Antigen Sensitivity Specificity
P22trunc 94% 95%

This data highlights the high performance of truncated antigens in distinguishing between positive and negative samples.

A key advantage of the improved multiplex serology assays incorporating P22trunc is their robust and reproducible performance under various conditions. nih.govresearchgate.net Studies have shown that the performance metrics are consistent even at a higher sample dilution of 1:1,000 and are reproducible using both magnetic and nonmagnetic beads. nih.gov This flexibility is important for the automation of large-scale studies and for integrating the assay into different laboratory workflows. nih.gov The ability to generate reliable results across different dilutions and bead types underscores the versatility of the P22 antigen in modern serological testing. nih.gov

Chimeric Antigen Development and Cocktail Formulations

Researchers are exploring the use of chimeric proteins, which are engineered molecules composed of fragments from multiple proteins, to further enhance diagnostic assays. nih.gov The design of such chimeras involves combining immunodominant antigens to create a single molecule that can detect a broader range of antibody responses.

While specific data on a SAG2-GRA1-ROP1 chimera is not detailed in the provided search results, the concept aligns with the broader goal of improving diagnostic sensitivity and specificity. The development of such multi-epitope antigens could potentially lead to more accurate and comprehensive serodiagnostic tests for toxoplasmosis.

Assessment of Antigen Mixtures for Enhanced Diagnostic Performance

The utility of a single recombinant antigen in serodiagnostic assays can be limited, as it may not detect the full spectrum of antibodies present in an infected individual. nih.gov To overcome this, researchers have focused on creating cocktails of multiple recombinant antigens to improve the sensitivity and specificity of diagnostic tests. nih.govnih.gov The P22 antigen, also known as SAG2, is a key component in many of these evaluated mixtures due to its immunogenicity. nih.govprospecbio.com

One approach involves combining complementary recombinant proteins to better mimic the diagnostic performance of traditional whole-cell tachyzoite lysate antigens (TLA). nih.gov Studies have shown that combining antigens can lead to assays with superior performance characteristics. For instance, the complementary use of recombinant P22 (rP22a) and P35 (rP35a) antigens has been proposed to replace parasite lysate for both infection screening and the diagnosis of acute toxoplasmosis. nih.govresearchgate.net

In the context of ovine toxoplasmosis, a systematic evaluation of various antigen combinations highlighted the synergistic effect of mixing P22 with other antigens. nih.gov While the P22 antigen alone demonstrated high specificity (100%) and slightly lower sensitivity (98.9%), its combination with GRA1 and ROP1 antigens resulted in a diagnostic tool with 100% sensitivity and specificity, proving to be the most effective mixture for diagnosing the disease in sheep. nih.gov Other proposed mixtures for IgG antibody detection have included combinations such as P35 (GRA8), SAG2, and GRA6, as well as GRA7, GRA8, SAG2, and H4. nih.gov The overarching principle is that a well-selected combination of antigens is crucial for developing a preparation that is useful for broad diagnostic applications. nih.gov

Another strategy involves creating trivalent chimeric proteins, where immunodominant fragments of multiple antigens are fused into a single recombinant protein. Several such chimeras incorporating a fragment of SAG2 (P22) have been developed and tested. Six of these preparations, including SAG1-SAG2-GRA5 and SAG1-SAG2-ROP1, demonstrated 100% sensitivity and specificity in detecting IgG in small ruminants, offering a potential alternative to the native TLA used in commercial tests. mdpi.com

Table 1: Performance of P22 Antigen Mixtures in Ovine Toxoplasmosis Diagnosis

Antigen/Mixture Composition Sensitivity Specificity Reference
P22 (alone) Recombinant P22 98.9% 100% nih.gov
Mixture 2 (M2) GRA1 + P22 100% 100% nih.gov
Mixture 3 (M3) P22 + ROP1 100% 100% nih.gov
Mixture 4 (M4) GRA1 + P22 + ROP1 100% 100% nih.gov

Immunochromatographic Test (ICT) Development

The development of rapid, point-of-care diagnostic tools is a significant goal in managing toxoplasmosis. The immunochromatographic test (ICT), a form of lateral flow assay, offers a simple, cost-effective, and rapid method for antibody detection without the need for specialized laboratory equipment. nih.gov Recombinant antigens like P22 (SAG2) are well-suited for application in such devices. nih.gov

The use of recombinant proteins in ICTs provides an opportunity for improved standardization and reduced production costs compared to tests using native antigens. nih.gov An ICT based on the recombinant SAG2 antigen has been successfully developed and evaluated for the detection of antibodies against Toxoplasma gondii in cats. nih.gov This rapid test demonstrated high sensitivity and specificity, proving its utility as a valuable screening tool in a veterinary setting. nih.gov When compared against established diagnostic methods like the Latex Agglutination Test (LAT) and ELISA, the SAG2-based ICT showed strong concordance, further validating its performance. nih.gov

Table 2: Performance of a Recombinant SAG2 (P22)-Based Immunochromatographic Test (ICT) for Feline Toxoplasmosis

Comparison Method Relative Sensitivity Relative Specificity Reference
Latex Agglutination Test (LAT) 100% 94.5% nih.gov
ELISA 97.2% 95.8% nih.gov

Assessment of Toxoplasma P22 Antigen As a Pre Clinical Vaccine Candidate

Immunization Studies in Animal Models

The evaluation of the Toxoplasma gondii surface antigen P22, also known as SAG2, as a preclinical vaccine candidate has been the subject of various immunization studies in animal models. These studies have sought to characterize the nature and efficacy of the immune response generated by vaccines incorporating this specific antigen.

Induction of Humoral Immunity (Antibody Titers)

A key aspect of vaccine efficacy is the induction of a robust humoral immune response, characterized by the production of specific antibodies. Research in animal models has demonstrated that vaccine strategies incorporating the P22 (SAG2) antigen can stimulate the production of specific Immunoglobulin G (IgG) antibodies.

In a study involving a DNA vaccine that co-expressed SAG2 and another surface antigen, SRS2 (pBud-SAG2-SRS2), immunized mice showed a significant increase in the production of specific IgG antibodies compared to control groups nih.govbohrium.com. Similarly, another investigation using recombinant adenoviruses to express SAG2, either alone or in combination with other antigens like MIC3 and ROP9, also successfully stimulated humoral immune responses in mice nih.gov. One study utilizing a recombinant SAG2 fusion protein incorporated into immune-stimulating complexes (iscoms) also resulted in the production of antibodies that recognized the SAG2 antigen nih.gov. These findings collectively indicate that the P22 (SAG2) antigen is immunogenic and capable of eliciting a specific antibody response when administered through various vaccine platforms.

Table 1: Summary of Humoral Immune Response to P22 (SAG2) Antigen Vaccines

Vaccine Platform Key Findings Reference
DNA Vaccine (pBud-SAG2-SRS2) Significantly increased production of specific IgG antibodies. nih.govbohrium.com
Recombinant Adenovirus (Ad-SAG2) Stimulated humoral immune responses in immunized mice. nih.gov
Recombinant Protein (GST-SAG2-iscoms) Resulted in the production of antibodies recognizing SAG2. nih.gov

Induction of Cellular Immunity (e.g., T-cell proliferation, cytokine production)

Beyond antibody production, the induction of a potent cellular immune response is critical for controlling intracellular pathogens like Toxoplasma gondii. Studies have shown that P22 (SAG2) antigen-based vaccines can elicit such responses.

Immunization with a bivalent DNA vaccine encoding both SAG2 and SRS2 was shown to provoke a cellular immune response characterized by higher concentrations of key cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4), compared to control groups nih.govbohrium.com. Furthermore, this vaccine led to significantly higher antigen-specific lymphocyte proliferation nih.govbohrium.com. The use of recombinant adenoviruses expressing SAG2, particularly in bivalent or trivalent formulations with other antigens, also strongly stimulated cellular immune responses in vaccinated mice nih.gov. This demonstrates the capacity of the P22 (SAG2) antigen to activate T-cell mediated immunity, which is crucial for parasite clearance.

Table 2: Cellular Immunity Markers in P22 (SAG2) Vaccination Studies

Vaccine Platform Cellular Immune Response Markers Reference
DNA Vaccine (pBud-SAG2-SRS2) Increased IFN-γ and IL-4 production; Significant antigen-specific lymphocyte proliferation. nih.govbohrium.com
Recombinant Adenovirus Strong stimulation of cellular immune responses. nih.gov

Protective Efficacy against Experimental Challenge

The ultimate measure of a vaccine's preclinical potential is its ability to confer protection against a live pathogen challenge. The protective efficacy of P22 (SAG2) vaccines has yielded mixed results in animal models.

In studies using a DNA vaccine co-expressing SAG2 and SRS2, 30% of the immunized mice survived a subsequent lethal challenge with virulent T. gondii RH tachyzoites nih.govbohrium.com. Similarly, vaccination with recombinant adenoviruses expressing SAG2 in combination with other antigens resulted in effective immune protection against a lethal challenge nih.gov.

However, not all studies have demonstrated a protective effect. An early study using a recombinant SAG2 protein expressed as a glutathione-S-transferase (GST) fusion protein and delivered in iscoms found no protective effect after oral challenge with T. gondii nih.gov. In that particular study, mice immunized with the fusion protein died earlier than the non-immunized control animals nih.gov. These contrasting outcomes highlight that the vaccine platform and formulation are critical variables in determining the protective efficacy of the P22 (SAG2) antigen.

Table 3: Protective Efficacy of P22 (SAG2) Vaccines in Murine Models

Vaccine Platform Challenge Strain Survival Rate / Outcome Reference
DNA Vaccine (pBud-SAG2-SRS2) T. gondii RH 30% survival nih.govbohrium.com
Recombinant Adenovirus T. gondii RH Effective immune protection nih.gov
Recombinant Protein (GST-SAG2-iscoms) T. gondii oocysts/tissue cysts No protective effect; earlier death than controls nih.gov

Vaccine Platforms Incorporating P22 Antigen

The P22 (SAG2) antigen has been incorporated into several different vaccine platforms to assess its immunogenicity and protective potential. The primary strategies investigated include recombinant protein vaccines and DNA vaccine technologies.

Recombinant Protein Vaccines

Recombinant protein technology allows for the production of large quantities of a specific antigen, like P22 (SAG2), for use in subunit vaccines. This approach focuses the immune response on a single, purified component of the pathogen.

One study investigated the capacity of a recombinant P22 (SAG2) protein to induce protective immunity nih.gov. The antigen was expressed as a fusion protein with glutathione-S-transferase (GST) and administered to mice with immune-stimulating complexes (iscoms) as an adjuvant. While this formulation was successful in generating an antibody response against SAG2, it failed to confer protection against a parasite challenge nih.gov. Other reviews have noted that various recombinant proteins from Toxoplasma gondii, including SAG2, have been evaluated for vaccine development turkiyeparazitolderg.orgnih.gov. The success of such vaccines often depends on factors like the choice of adjuvant and delivery system to ensure a sufficiently robust and protective immune response is generated.

DNA Vaccine Strategies

DNA vaccines represent a genetic immunization approach where a plasmid containing the gene encoding the antigen of interest is administered. The host's own cells then transcribe and translate this gene, producing the antigen in vivo and stimulating an immune response. The P22 (SAG2) antigen has been a target for this strategy.

A recent study developed a bivalent DNA vaccine using a plasmid vector to express both the SAG2 and SRS2 antigens of T. gondii nih.govbohrium.com. This DNA vaccine was shown to induce both humoral and cellular immunity and provided partial protection (30% survival) in mice against a lethal parasite challenge nih.govbohrium.com. Another approach utilized recombinant, non-replicating adenoviruses as vectors to deliver the genes for SAG2, MIC3, and ROP9 nih.gov. This viral vector strategy also proved effective at inducing strong humoral and cellular immunity and protecting mice against acute toxoplasmosis nih.gov. These studies indicate that DNA and other genetic vaccine strategies are viable platforms for delivering the P22 (SAG2) antigen and can elicit protective immune responses nih.gov.

Adjuvant Formulations (e.g., ISCOMs)dntb.gov.ua

The formulation of a vaccine with an appropriate adjuvant is critical for enhancing the magnitude and directing the nature of the immune response to the target antigen. In the context of the Toxoplasma gondii P22 antigen, immunostimulating complexes (ISCOMs) have been investigated as a potent adjuvant delivery system in preclinical studies. ISCOMs are cage-like structures, typically around 40 nm in diameter, composed of saponins (B1172615) (usually Quil A), cholesterol, and phospholipids, which can incorporate and present antigens in a highly immunogenic form. mdpi.com This structure allows for the induction of a broad immune response, including both antibody and cell-mediated immunity.

A notable study demonstrated the incorporation of several T. gondii tachyzoite antigens into ISCOMs for the immunization of mice. Among the major antigens successfully incorporated were the P22 and P30 antigens. The study reported that immunization with this ISCOM-based vaccine led to the induction of high antibody titers against T. gondii antigens and a significant delayed-type hypersensitivity reaction, indicative of a cell-mediated immune response.

The protective efficacy of this formulation was challenged by exposing the immunized mice to different infective stages of the parasite. The results, as summarized in the table below, showed a statistically significant increase in the survival of mice challenged with tachyzoites or oocysts compared to control groups. However, the difference in survival was not statistically significant when challenged with tissue cysts.

Table 1: Protective Efficacy of P22-Containing ISCOM Vaccine in Mice

Challenge Stage Outcome Statistical Significance (p-value)
Tachyzoites (intraperitoneal) Statistically significant conditional probability of survival < 0.001
Oocysts (oral) Statistically significant conditional probability of survival < 0.001
Tissue Cysts No statistically significant difference in survival Not significant

These findings underscore the potential of ISCOMs as an effective adjuvant formulation for the P22 antigen, capable of eliciting both humoral and cellular immunity, which is crucial for protection against a complex intracellular parasite like Toxoplasma gondii.

Combination with Other Antigens in Multivalent Vaccine Designs

The development of effective vaccines against Toxoplasma gondii is moving towards multivalent strategies, which involve combining multiple antigens to elicit a broader and more robust immune response. nih.govnih.gov The rationale behind this approach is that a multi-antigen vaccine can target different stages of the parasite's life cycle and engage various arms of the immune system more effectively than a single-antigen vaccine. nih.gov

While the P22 antigen (also known as SAG2) is a major surface antigen of T. gondii tachyzoites, comprehensive studies detailing its synergistic effects when combined specifically with SAG1 and ROP2 in a multivalent vaccine are not extensively documented in the available research. frontiersin.org However, the principle of combining key antigens is a well-established strategy in the field of toxoplasmosis vaccine research. nih.gov

Synergistic Effects of P22 with Other T. gondii Antigens (e.g., SAG1, ROP2)

Surface antigens (SAGs) like SAG1 and SAG2 (P22), along with rhoptry proteins (ROPs) such as ROP2, are considered prime candidates for vaccine development due to their crucial roles in parasite recognition, adhesion, and invasion of host cells. frontiersin.org The combination of these different classes of antigens is hypothesized to induce a more comprehensive protective immunity.

Several studies have focused on combining SAG1 with other antigens like ROP2, demonstrating enhanced protection in animal models. For instance, DNA vaccine cocktails that include SAG1 and ROP2 have been shown to boost both humoral and cellular immunity, leading to improved survival rates in mice challenged with T. gondii. Multi-antigenic DNA vaccines containing SAG1 and ROP2, among others, have been reported to produce a strong Th1-biased immune response, which is critical for controlling T. gondii infection.

Although direct studies on the synergistic effects of a P22, SAG1, and ROP2 combination are limited, research into multi-epitope vaccines offers some insight. For example, a study utilized self-assembling protein nanoparticles as a platform to deliver peptide epitopes from various T. gondii antigens, including SAG1 and SAG2C (a domain of the P22 antigen). frontiersin.org This approach, which also included epitopes from other antigens like GRA6 and GRA5, was successful in inducing strong CD4+ and CD8+ T-cell responses in mice, highlighting the potential of including components of the P22 antigen in multivalent vaccine constructs. frontiersin.org

The general consensus in the field is that multi-antigenic vaccines are more likely to be effective than those based on a single antigen. nih.gov The combination of a major surface antigen like P22 with other key proteins such as SAG1 and ROP2 is a logical and promising strategy for future preclinical vaccine assessment against toxoplasmosis. Further research is needed to specifically elucidate the synergistic immune responses and protective efficacy of a trivalent vaccine composed of P22, SAG1, and ROP2.

Genetic Diversity and Strain Typing Involving Toxoplasma P22 Antigen

Association of P22 (SAG2) Gene with Toxoplasma gondii Genotypes

The SAG2 gene has been extensively utilized to classify Toxoplasma gondii isolates into three primary clonal lineages: Type I, Type II, and Type III. nih.govasm.orgasm.org These genotypes are associated with different geographical distributions and clinical outcomes. For instance, in Europe and North America, Type II strains are predominantly responsible for the majority of human toxoplasmosis cases. nih.gov Conversely, studies in South America suggest that Type I parasites are a more frequent cause of clinical toxoplasmosis in that region. nih.gov

Research conducted in Spain on clinical samples from immunocompromised patients and cases of congenital infection found that Type II strains were most prevalent in the former group (52% of cases), while Type I strains were predominant in congenital infections (75% of cases). nih.govasm.org This highlights a potential association between the parasite's genotype and the clinical presentation of the disease. The SAG2 locus is considered an ideal marker for rapid genotyping because it contains multiple polymorphisms specific to these lineages. nih.gov While Type I (highly virulent) and Type III (avirulent) strains share one allelic form of the P22 protein, Type II strains (avirulent) possess a distinct second form. nih.gov

Table 1: Prevalence of Toxoplasma gondii Genotypes Based on SAG2 Locus Analysis in Human Toxoplasmosis Cases in Spain

Patient GroupPredominant GenotypePercentage
Immunocompromised PatientsType II52%
Congenital Infection CasesType I75%

Molecular Methods for Genotyping (e.g., PCR-RFLP of SAG2 Locus)

The primary molecular method for genotyping T. gondii using the P22 antigen is Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) analysis of the SAG2 locus. nih.govasm.org This technique allows for the direct genotyping of the parasite from clinical samples, which is advantageous as it does not require prior isolation of the parasite in mice or cell cultures. nih.govasm.org

The PCR-RFLP protocol for SAG2 involves two separate nested PCR reactions that amplify the 5' and 3' ends of the gene. nih.govnih.gov The resulting PCR products are then digested with specific restriction enzymes.

5' end amplification: Digestion of the 5' end PCR product with the restriction enzyme Sau3AI is used to distinguish the Type III allele from the Type I and Type II alleles. brieflands.comresearchgate.net

3' end amplification: Digestion of the 3' end PCR product with the restriction enzyme HhaI differentiates the Type II allele from the Type I and Type III alleles. brieflands.comresearchgate.net

By analyzing the resulting restriction patterns on an agarose (B213101) gel, researchers can accurately assign the parasite to one of the three archetypal genotypes. researchgate.net This method has proven feasible and effective, with successful characterization of the SAG2 gene in a high percentage of clinical samples. nih.govasm.org

Table 2: PCR-RFLP Scheme for Toxoplasma gondii SAG2 Locus Genotyping

Gene RegionRestriction EnzymeDistinguishes
5' SAG2Sau3AIAllele III from Alleles I & II
3' SAG2HhaIAllele II from Alleles I & III

Polymorphism and Genetic Variation within the SAG2 Gene

The utility of the SAG2 gene in genotyping is based on its inherent polymorphism. Sequencing studies have revealed the existence of at least two primary alleles for the P22 gene. nih.gov One allele is identical to that found in the virulent RH strain (Type I). nih.gov The second allele, when compared to the RH strain's allele, exhibits five single nucleotide substitutions and an insertion of a GGT triplet, which results in an extra glycine (B1666218) residue. nih.gov

Four of these five nucleotide changes lead to amino acid substitutions in the P22 protein, and four also create restriction fragment length polymorphisms (RFLPs) that can be detected by molecular methods. nih.gov A study analyzing 25 different T. gondii strains found only these two distinct RFLP patterns for the P22 gene. nih.gov Further detailed analysis through sequencing has confirmed single nucleotide polymorphisms (SNPs) at various positions within both the 5' and 3' ends of the SAG2 gene, which correspond to the different alleles and confirm the results obtained by RFLP. nih.govscielo.br For example, specific nucleotide combinations at positions 76 and 116 in the 5'-SAG2 region, and at positions 1211 and 1231 in the 3'-SAG2 region, correspond to specific alleles. nih.govscielo.br

Recognition by Strain-Specific Monoclonal Antibodies

The genetic variation and resulting amino acid substitutions in the P22 antigen directly impact its recognition by monoclonal antibodies. In one study, a panel of four monoclonal antibodies against the P22 surface antigen was tested against 25 different T. gondii strains. nih.gov

The results showed a clear correlation between the SAG2 allele and antibody reactivity:

12 strains were recognized by all four monoclonal antibodies. These strains were found to possess the SAG2 allele identical to the virulent RH (Type I) strain. nih.gov

13 strains were not recognized by any of the four monoclonal antibodies. Sequencing revealed that these strains expressed an altered form of the P22 antigen, corresponding to the second allele with its characteristic nucleotide substitutions and insertion. nih.gov

This differential recognition demonstrates that the polymorphisms in the SAG2 gene translate into structural changes in the P22 protein's epitopes. However, it is important to note that the specific allele of the P22 gene and its reactivity with these monoclonal antibodies did not show a correlation with the virulence of the strain in mice. nih.gov

Future Directions and Research Perspectives for Toxoplasma P22 Antigen Studies

Advanced Structural and Functional Characterization

The Toxoplasma P22 antigen is a major surface antigen of the tachyzoite stage of the parasite and is classified within the SAG1-related superfamily (SRS) nih.govnih.gov. Structurally, P22 and its relatives, like SporoSAG, exhibit a characteristic beta-sandwich fold nih.gov. However, detailed crystallographic studies reveal unique features. For instance, the structure of SporoSAG, which is related to the SAG2 subfamily, shows an unexpectedly acidic surface. This contrasts with the basic surface of SAG1, which is thought to play a role in binding to negatively charged glycosaminoglycans on host cells nih.gov.

Functionally, as a surface-expressed protein, P22 is critically involved in the initial attachment of the parasite to host cells, a crucial first step for invasion nih.gov. While the specific host cell receptors for most surface antigens are not fully identified, it is understood that these interactions can trigger an increase in cytosolic calcium within the parasite, which in turn stimulates the secretion of proteins from other organelles that are essential for invasion nih.gov. Further research is focused on elucidating the precise molecular interactions between P22 and host cell surface components to better understand its role in parasite attachment and entry. The development of recombinant P22 has been instrumental in these functional studies, allowing for its expression and purification as a glutathione-S-transferase (GST) fusion protein that retains its immunoreactivity nih.gov.

Novel Recombinant Protein and Chimeric Antigen Design

The engineering of P22 into recombinant and chimeric forms is a rapidly advancing area aimed at improving its utility for diagnostics and vaccines. The entire P22 antigen has been expressed in E. coli systems, often as a fusion protein to aid purification and stability nih.govprospecbio.com. These recombinant proteins have proven effective in detecting IgG antibodies in patients with acute toxoplasmosis nih.govprospecbio.com.

More advanced strategies involve creating chimeric antigens, which are fusion proteins combining immunodominant regions from multiple T. gondii antigens. This approach aims to increase the sensitivity and specificity of serological tests by presenting a wider array of epitopes in a single molecule mdpi.comgoogle.com.

Key research findings in this area are summarized in the table below:

Antigen DesignCompositionIntended ApplicationKey FindingsReference
Recombinant P22 Full-length P22 (SAG2) expressed as a GST fusion protein.Serodiagnosis of human toxoplasmosis.Reacted more strongly with sera from acutely infected patients than chronically infected ones. nih.gov
Tetravalent Chimeras Fusion of SAG2 (P22), GRA1, and ROP1.Serodiagnosis in small ruminants (sheep and goats).A cocktail of these recombinant proteins could replace traditional lysate antigens in ELISAs. mdpi.com
Trivalent Chimeras Based on a SAG1-SAG2 backbone with an additional terminal antigen (e.g., MAG1, MIC1).Vaccine candidate evaluation.Demonstrated strong immunogenicity and induced a significant reduction in brain cyst burden in mice. nih.govresearchgate.net
Multi-Epitope Protein A synthetic gene encoding epitopes from several antigens, including SAG1, GRA2, and GRA7.Serodiagnosis and vaccine development.Showed high sensitivity and specificity in IgG ELISA with human sera; induced a mixed Th1/Th2 immune response in mice. researchgate.netnih.gov

These engineered proteins offer significant advantages over native parasite lysates, including improved standardization, reduced production costs, and the avoidance of non-specific reactions mdpi.comgoogle.com.

Optimization of Diagnostic Assays for Diverse Animal Models

The P22 antigen is a cornerstone for developing improved serological tests for toxoplasmosis across various animal species, which is crucial for both veterinary health and public health, given the zoonotic nature of the disease nih.gov. Research efforts are focused on enhancing the performance of assays like ELISA and Western blot for use in livestock and other animals.

A significant advancement is the use of chimeric antigens incorporating P22 in ELISAs for small ruminants, which have shown high specificity (96-100%) mdpi.com. The optimization of these assays is critical for large-scale epidemiological screening in farm animals like sheep, goats, pigs, and camels mdpi.comnih.govekb.eg. For instance, studies in ostriches have utilized ELISA and modified agglutination tests (MAT) to detect both acute (IgM) and chronic (IgG) infections, highlighting the need for versatile diagnostic tools iosrjournals.org.

Recent innovations include the development of multiplex serology platforms. By using a truncated version of P22 (P22trunc), researchers have substantially increased the magnitude of measured antibody responses, which allows for reliable determination of antibody levels across a broader range of sample dilutions without sacrificing sensitivity or specificity nih.gov. This is particularly valuable for high-throughput screening in large animal populations.

Enhanced Vaccine Candidate Development Strategies

P22 (SAG2) is a prominent candidate for the development of subunit and DNA vaccines against toxoplasmosis nih.govnih.gov. The goal is to create a safe and effective vaccine that can stimulate both humoral and cellular immunity, providing protection without the risks associated with live-attenuated vaccines nih.govturkiyeparazitolderg.org.

Several strategies are being explored to enhance the efficacy of P22-based vaccines:

Cocktail and Chimeric Vaccines: Multi-antigen formulations are generally more effective than single-antigen vaccines nih.gov. Chimeric proteins that include SAG2, such as a SAG1-SAG2 fusion, have been shown to induce strong protective immunity. In mouse models, immunization with trivalent chimeric antigens based on SAG1-SAG2 resulted in a brain cyst burden reduction of up to 74% nih.govresearchgate.net.

DNA Vaccines: DNA vaccines encoding P22 (SAG2) have been investigated, often in prime-boost strategies. For example, a prime-boost immunization using influenza and adenovirus vectors encoding SAG2 induced robust protective immunity in mice turkiyeparazitolderg.org.

Advanced Delivery Systems: Novel delivery platforms are being used to improve antigen presentation and immunogenicity. Self-assembling protein nanoparticles (SAPNs) can be engineered to present multiple peptide epitopes, including those from surface antigens like the SAG family, to elicit strong CD4+ and CD8+ T-cell responses nih.gov.

These advanced strategies aim to overcome the challenges of the parasite's complex life cycle and induce durable protective immunity nih.govturkiyeparazitolderg.org.

Role of P22 in Modulating Specific Host Signaling Pathways

The interaction of Toxoplasma gondii surface antigens with the host cell is the initiating event of invasion that triggers a cascade of signaling events in both the parasite and the host cell. While secreted effector proteins from the rhoptry (ROP) and dense granule (GRA) organelles are well-known for actively manipulating host signaling pathways after invasion, the role of surface antigens like P22 is primarily in the initial recognition and attachment phase nih.govnih.govmdpi.com.

The binding of SAGs to the host cell surface, potentially through interactions with proteoglycans like heparin sulfate, is thought to provide the anchor necessary for the parasite to orient itself for invasion nih.gov. This attachment is a prerequisite for the subsequent injection of ROP and GRA effectors that directly hijack host processes. For example, injected effectors are known to modulate key host pathways such as STAT1 signaling, p38 MAP kinase activation, and cell cycle regulation to create a favorable intracellular environment for parasite replication and to evade immune detection nih.govmdpi.com. Therefore, while P22 may not directly enter the host cytosol to modulate signaling, its role in mediating attachment is an indispensable upstream event that enables the manipulation of host cell biology by other parasite effectors.

Comparative Genomics and Proteomics of P22 Variants across Strains

The genetic diversity of Toxoplasma gondii is a critical factor in its virulence and epidemiology, with strains classified into distinct genotypes (e.g., Type I, II, III) and numerous atypical or recombinant variants frontiersin.orgresearchgate.net. The genes encoding surface antigens, including P22 (SAG2), are known to be variable among these strains, which can impact their antigenicity and function nih.gov.

Early studies identified at least two alleles of the gene encoding P22 across 25 different T. gondii strains, indicating genetic polymorphism . This variation is significant because changes in the amino acid sequence of P22 could alter its recognition by the host immune system, potentially affecting the efficacy of diagnostics and vaccines based on a single strain's sequence.

Comparative genomic and proteomic analyses across a wide range of clinical and environmental isolates are essential to map the full extent of P22 variation. Understanding the distribution of different P22 alleles among circulating parasite populations can inform the design of more robust diagnostic reagents and broad-spectrum vaccine candidates. For example, a chimeric antigen could be designed to include conserved epitopes or common variants of P22 to ensure reactivity against a wider range of infecting strains. In contrast to the tachyzoite P22, the related sporozoite-specific antigen, SporoSAG, has been found to be non-polymorphic across 11 major haplogroups, suggesting different evolutionary pressures on surface antigens at different life cycle stages nih.gov.

Q & A

Q. How is the P22 antigen expressed and characterized in recombinant systems for Toxoplasma gondii studies?

The P22 antigen is typically expressed in Escherichia coli using recombinant DNA technology. The full-length cDNA of P22 is cloned into expression vectors, and the protein is purified via affinity chromatography (e.g., His-tag systems). Characterization involves SDS-PAGE, Western blotting, and ELISA to confirm antigenicity. For instance, Parmley et al. (1992) demonstrated that recombinant P22 retains immunoreactivity with human sera, making it suitable for serodiagnostic assays .

Q. What role does P22 play in Toxoplasma gondii serodiagnosis, and how does it compare to other antigens like SAG1?

P22 is a key surface antigen used in ELISA to detect IgG antibodies in acute and chronic toxoplasmosis. Unlike SAG1 (P30), which dominates early immune responses, P22 shows broader cross-reactivity across parasite life stages. Pfrepper et al. (2005) found that combining P22 with SAG1 improves diagnostic sensitivity by 15–20% compared to either antigen alone . However, P22’s utility depends on strain-specific allele variations, requiring validation with local parasite isolates .

Q. What experimental controls are critical when using recombinant P22 in immunoassays?

Key controls include:

  • Negative controls : Sera from Toxoplasma-negative individuals to rule out non-specific binding.
  • Cross-reactivity checks : Testing against related pathogens (e.g., Neospora caninum) to ensure specificity.
  • Allele-matched antigens : Using P22 alleles (e.g., Type I vs. II strains) that match the target population’s prevalent Toxoplasma strains .

Advanced Research Questions

Q. How do allele variations in the P22 gene impact antigenic properties and diagnostic accuracy?

Parmley et al. (1994) identified two P22 alleles (Type I and II/III) with 4% amino acid divergence. These variations affect antibody binding, as sera from Type II-infected patients show reduced reactivity to Type I P22. Researchers must genotype local Toxoplasma strains and select allele-matched P22 antigens to avoid false negatives .

Q. What methodologies are used to investigate P22’s role in host cell invasion and immune evasion?

  • Gene knockout : Comparative invasion assays using ΔP22 mutants vs. wild-type parasites quantify P22’s contribution to host cell adhesion.
  • Antibody inhibition : Pre-incubating tachyzoites with anti-P22 antibodies reduces invasion efficiency by 40–60%, as shown in in vitro models .
  • Structural studies : Cryo-EM and X-ray crystallography reveal P22’s interaction with host receptors, such as sulfated proteoglycans .

Q. How can conflicting data on P22’s immunodominance be resolved in longitudinal studies?

Discrepancies arise from heterogeneity in host immune status and parasite strains. A robust approach involves:

  • Cohort stratification : Grouping participants by infecting strain type (via PCR-RFLP) and clinical phase (acute/chronic).
  • Multiplex assays : Simultaneously measuring antibodies to P22, SAG1, and GRA1 to disentangle stage-specific responses .

Q. What advanced statistical models are suitable for analyzing P22 antibody titers in neurocognitive studies?

UK Biobank studies used natural-log transformed P22 titers and standardized z-scores to normalize data. Generalized linear models (GLMs) with covariates (e.g., age, brain volume) revealed that elevated anti-P22 levels correlate with slower executive function (β = -0.12, p < 0.01). Interaction terms (e.g., P22 × sex) further identified demographic-specific effects .

Methodological Considerations

Q. How is P22 integrated into multi-antigen vaccines, and what challenges arise in preclinical testing?

P22 is often combined with SAG1 and ROP2 in DNA or protein-based vaccines. Challenges include:

  • Adjuvant selection : TLR agonists (e.g., CpG-ODN) enhance Th1 responses but may exacerbate immunopathology.
  • Strain coverage : Vaccine efficacy drops if P22 alleles mismatch circulating strains, necessitating allele-specific formulations .

Q. What in vitro and in vivo models best elucidate P22’s role in chronic toxoplasmosis?

  • In vitro : Human astrocytes or microglial cells infected with Type II strains (e.g., ME49) to study P22-mediated immune modulation (e.g., IL-12 suppression) .
  • In vivo : BALB/c mice, which develop chronic cysts, treated with anti-P22 monoclonal antibodies to assess cyst burden reduction .

Data Interpretation and Reproducibility

Q. Why do P22-based assays show variable sensitivity in field studies, and how can this be mitigated?

Variability stems from:

  • Antigen degradation : P22’s stability declines after >2 freeze-thaw cycles; aliquoting is critical .
  • Geographic strain diversity : African and South American strains harbor novel P22 polymorphisms absent in reference alleles. Solutions include region-specific P22 cloning or pan-allelic consensus designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.